4-(5-Hydroxyisoxazol-3-yl)benzoic acid
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Overview
Description
4-(5-Hydroxyisoxazol-3-yl)benzoic acid is a compound that features a benzoic acid moiety linked to a hydroxyisoxazole ring Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
The synthesis of 4-(5-Hydroxyisoxazol-3-yl)benzoic acid typically involves the formation of the isoxazole ring followed by its attachment to the benzoic acid moiety. One common synthetic route includes the cycloaddition reaction of an alkyne with a nitrile oxide to form the isoxazole ring . This reaction can be catalyzed by copper (I) or ruthenium (II) catalysts . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using metal-free synthetic routes to reduce costs and environmental impact .
Chemical Reactions Analysis
4-(5-Hydroxyisoxazol-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The isoxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like oxone and reducing agents such as sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(5-Hydroxyisoxazol-3-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe in studying enzyme mechanisms and interactions.
Medicine: It has potential therapeutic applications due to its structural similarity to biologically active compounds.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(5-Hydroxyisoxazol-3-yl)benzoic acid involves its interaction with specific molecular targets. The hydroxyisoxazole ring can interact with enzymes and receptors, modulating their activity. The benzoic acid moiety can enhance the compound’s binding affinity to these targets, leading to various biological effects .
Comparison with Similar Compounds
4-(5-Hydroxyisoxazol-3-yl)benzoic acid can be compared with other similar compounds, such as:
4-(3-Bromobenzyl)-5-hydroxyisoxazol-3-yl)benzoic acid: This compound has a bromobenzyl group instead of a hydroxy group, which can alter its biological activity.
4-(3-Hydroxyisoxazol-5-yl)benzoic acid: This compound has the hydroxy group at a different position on the isoxazole ring, affecting its chemical properties. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
4-(5-oxo-2H-1,2-oxazol-3-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c12-9-5-8(11-15-9)6-1-3-7(4-2-6)10(13)14/h1-5,11H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXDENOBLWNTCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)ON2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401284833 |
Source
|
Record name | 4-(5-Hydroxy-3-isoxazolyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401284833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178168-22-4 |
Source
|
Record name | 4-(5-Hydroxy-3-isoxazolyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401284833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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